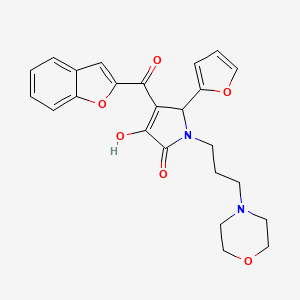
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one , also referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C25H27N3O5
- Molecular Weight : 413.4 g/mol
- Purity : Typically 95% .
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. In recent studies, various benzofuran compounds have shown significant activity against multiple pathogens:
- Antitubercular Activity : A study highlighted that benzofuran derivatives exhibit promising activity against Mycobacterium tuberculosis (MTB). For instance, compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against MTB strains .
- Antifungal Activity : Research indicates that certain benzofuran derivatives possess potent antifungal effects. Compounds derived from benzofuran were effective against fungal strains such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 μg/mL .
- Antibacterial Activity : The presence of electron-withdrawing groups on benzofuran enhances antibacterial potency. Compounds with MIC values between 0.78 μg/mL and 6.25 μg/mL were reported against various bacterial strains, comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit specific cancer cell lines:
- Topoisomerase I Inhibition : Benzofuran derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making these compounds valuable in cancer therapy .
Anti-inflammatory Activity
Research has also pointed to the anti-inflammatory properties of benzofuran derivatives:
- Compounds have shown efficacy in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Study on Antimycobacterial Activity
In a study conducted by Yempala et al., a series of benzofurans were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv. The most active compound demonstrated an MIC of 3.12 μg/mL, indicating significant potential for further development into antitubercular agents .
Synthesis and Evaluation of Antifungal Agents
Another study focused on synthesizing benzofuran derivatives and evaluating their antifungal activity against various strains. Compounds exhibited significant antifungal effects with MICs comparable to established antifungals like 5-fluorocytosine .
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDYXNXPWPUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














